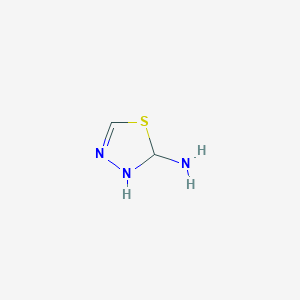

1,3,4-Thiadiazol-2-amine, 2,3-dihydro-

Description

Significance of Nitrogen-Sulfur Heterocycles in Medicinal and Materials Chemistry

Nitrogen-sulfur heterocycles are a cornerstone of medicinal chemistry and materials science. These five-membered ring structures, containing both nitrogen and sulfur atoms, exhibit a wide range of biological activities. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a versatile scaffold due to its aromaticity and ability to participate in hydrogen bonding, which contributes to its stability and diverse pharmacological potential. researchgate.netcas.org This has led to the development of numerous compounds with applications as therapeutic agents. cas.org

Overview of 1,3,4-Thiadiazole Derivatives as Privileged Structures in Drug Discovery

The 1,3,4-thiadiazole nucleus is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can be modified to interact with various biological targets. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties. gavinpublishers.com The versatility of this scaffold allows for the synthesis of a wide array of derivatives with tailored biological functions. cas.org

Specific Focus on 1,3,4-Thiadiazol-2-amine, 2,3-dihydro- and its Derivatives in Contemporary Research

While the broader class of 1,3,4-thiadiazoles is well-documented, specific research on the saturated "2,3-dihydro-" form of 1,3,4-Thiadiazol-2-amine is less common in contemporary literature. The majority of current research focuses on the aromatic 2-amino-1,3,4-thiadiazole (B1665364) core and its derivatives. These compounds are of significant interest due to their well-established biological activities. The amino group at the 2-position serves as a key site for further chemical modifications, allowing for the creation of diverse libraries of compounds for pharmacological screening. researchgate.net Research has shown that these derivatives can act as lead compounds for the development of new drugs. researchgate.net For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown potent antimicrobial and anticancer activities. researchgate.netnih.gov

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is often achieved through the cyclization of thiosemicarbazides with various reagents. sbq.org.br One common method involves the reaction of thiosemicarbazide (B42300) with carboxylic acids in the presence of a dehydrating agent. rsc.org

Table 1: Selected Bioactive 2,3-dihydro-1,3,4-thiadiazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| K858 | Antitumor agent against human prostate cancer and melanoma cells. | researchgate.net |

Scope and Objectives of the Academic Review for 1,3,4-Thiadiazol-2-amine, 2,3-dihydro-

The primary objective of this review is to summarize the current state of academic research on the 1,3,4-thiadiazole scaffold, with a particular emphasis on its 2-amino derivatives. Due to the limited specific literature on the 2,3-dihydro form, this review will focus on the broader and more extensively studied class of aromatic 2-amino-1,3,4-thiadiazoles. The scope will encompass the synthesis, chemical properties, and various biological applications of these compounds as documented in recent scientific publications. This review aims to provide a comprehensive overview for researchers in the fields of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

CAS No. |

1314908-88-7 |

|---|---|

Molecular Formula |

C2H5N3S |

Molecular Weight |

103.15 g/mol |

IUPAC Name |

2,3-dihydro-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C2H5N3S/c3-2-5-4-1-6-2/h1-2,5H,3H2 |

InChI Key |

XCIAPPJGRQRGHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,4 Thiadiazol 2 Amine, 2,3 Dihydro and Its Derivatives

Classical Approaches to 2-Amino-1,3,4-thiadiazole (B1665364) Nuclei as Precursors

The aromatic 2-amino-1,3,4-thiadiazole ring is a common starting point for further elaboration into dihydro derivatives and other complex structures. Its synthesis is well-established through several classical methods.

Cyclization Reactions of Thiosemicarbazide (B42300) with Carboxylic Acids

One of the most fundamental and widely used methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation of thiosemicarbazide with a carboxylic acid. jocpr.com This reaction proceeds through two key steps: the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the thiadiazole ring. nih.govnih.gov

The choice of dehydrating agent is critical and significantly influences reaction conditions and yields. Commonly employed reagents include strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as phosphorus halides such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.govgoogle.com For instance, reacting thiosemicarbazide with benzoic acid in the presence of concentrated sulfuric acid yields 5-phenyl-1,3,4-thiadiazol-2-amine. ijpcbs.com A solid-phase grinding method using phosphorus pentachloride at room temperature has also been reported, offering high yields of over 91%. google.com

More recent developments have introduced milder and less toxic reagents like polyphosphate ester (PPE), which facilitates a one-pot synthesis from the carboxylic acid and thiosemicarbazide, avoiding harsh additives like POCl₃. nih.govnih.govencyclopedia.pub

Table 1: Examples of 2-Amino-1,3,4-thiadiazole Synthesis via Thiosemicarbazide Cyclization

| Carboxylic Acid | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Benzoic Acid | Conc. H₂SO₄ / Ethanol | Reflux, 1.5 hours | 5-Phenyl-1,3,4-thiadiazol-2-amine | - | ijpcbs.com |

| Aromatic Carboxylic Acids | POCl₃ | - | 5-Aryl-2-amino-1,3,4-thiadiazole | - | jocpr.com |

| Phenoxyacetic Acid | PCl₅ | Solid-phase grinding, RT, 10 min | 2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole | >91% | google.com |

| Benzoic Acid | Polyphosphate Ester (PPE) / Chloroform (B151607) | Reflux, 10 hours | 5-Phenyl-1,3,4-thiadiazol-2-amine | - | nih.gov |

Oxidative Cyclization Methods for 1,3,4-Thiadiazole (B1197879) Formation

An alternative classical route involves the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones are readily prepared by condensing thiosemicarbazide with an appropriate aldehyde or ketone. The subsequent intramolecular cyclization is induced by an oxidizing agent. researchgate.net

A common reagent for this transformation is ferric chloride (FeCl₃). The mechanism is believed to involve the formation of a radical through deprotonation, which then attacks the azomethine carbon to form the ring, ultimately yielding the 2-amino-1,3,4-thiadiazole derivative. researchgate.net More recently, molecular iodine (I₂) has been employed as an efficient promoter for this type of oxidative cyclization, offering a transition-metal-free approach. nih.govfrontiersin.org For example, 2-amino-1,3,4-thiadiazole-based substrates can undergo [3+2] oxidative cyclization in the presence of molecular iodine and potassium carbonate. nih.gov

Targeted Synthesis of 2,3-Dihydro-1,3,4-thiadiazole Derivatives

While classical methods typically yield aromatic 1,3,4-thiadiazoles, the synthesis of their 2,3-dihydro counterparts requires specific strategies that can construct the saturated heterocyclic ring with high control over its structure.

Regioselective [3+2] Cycloaddition Reactions (e.g., Nitrile Imines to Thioamides)

The [3+2] cycloaddition reaction is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile. In this context, nitrile imines serve as the 1,3-dipole, and compounds containing a carbon-sulfur double bond (C=S), such as thioamides, act as the dipolarophile. researchgate.netnih.gov

Nitrile imines are typically unstable and are generated in situ by the dehydrochlorination of corresponding hydrazonoyl chlorides using a base, most commonly triethylamine (B128534) (Et₃N). researchgate.netnih.gov The generated nitrile imine then rapidly reacts with the thioamide in the reaction mixture. The cycloaddition occurs regioselectively to yield 2,3-dihydro-1,3,4-thiadiazole derivatives, often referred to as 1,3,4-thiadiazolines. researchgate.net Studies have shown high reactivity for polyfluoroalkanethioamides in these cycloaddition reactions. researchgate.net

Table 2: Synthesis of 2-Polyfluoroalkyl-2,3-dihydro-1,3,4-thiadiazoles via [3+2] Cycloaddition

| Thioamide (Dipolarophile) | Hydrazonoyl Chloride (Nitrile Imine Precursor) | Base / Solvent | Product | Reference |

| N,N-Diethyl-2,2,2-trifluoroethanethioamide | 3,4-Dichlorophenylhydrazonoyl chloride of pyruvic acid ethyl ester | Et₃N / Chloroform | Ethyl 2-(3-(3,4-dichlorophenyl)-5-(diethylamino)-5-(trifluoromethyl)-4,5-dihydro-1,3,4-thiadiazol-2-ylidene)propanoate | researchgate.net |

| N-Phenyl-2,2,3,3-tetrafluoropropanethioamide | N-Phenylbenzohydrazonoyl chloride | Et₃N / Chloroform | N,3,5-Triphenyl-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1,3,4-thiadiazole | researchgate.net |

Synthesis of Substituted 3-Phenyl-2,3-dihydro-1,3,4-thiadiazole Moieties

The synthesis of specifically substituted dihydro-thiadiazoles, such as those bearing a phenyl group at the 3-position, can be achieved using the [3+2] cycloaddition methodology. The substitution pattern of the final product is dictated by the choice of the hydrazonoyl halide and the thioamide starting materials.

To obtain a 3-phenyl substituted derivative, a hydrazonoyl halide bearing a phenyl group on the nitrogen atom is required. For instance, the reaction of various alkyl carbodithioates with ethyl 2-chloro-2-(2-phenylhydrazono)acetate (a hydrazonoyl halide) in the presence of triethylamine yields 4,5-dihydro-1,3,4-thiadiazole derivatives where the nitrogen at position 4 (equivalent to position 3 in standard nomenclature for the dihydro ring) is substituted with a phenyl group. nih.govmdpi.com The reaction is proposed to proceed either through an intermediate thiohydrazonate that undergoes cyclization or via the direct 1,3-dipolar cycloaddition of the in situ generated nitrilimine to the C=S bond. mdpi.com

Modern and Efficient Synthetic Protocols

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing waste, improving safety profiles, and simplifying procedures. In the synthesis of 1,3,4-thiadiazole derivatives, several modern protocols have been developed.

One significant advancement is the use of one-pot synthesis procedures that avoid harsh and toxic reagents. The use of polyphosphate ester (PPE) for the cyclization of thiosemicarbazide with carboxylic acids is a prime example, as it replaces hazardous dehydrating agents like POCl₃ or SOCl₂ and allows the reaction to proceed in a single step. nih.govnih.gov

Solid-phase synthesis has also emerged as a convenient and efficient method. The preparation of 2-amino-5-substituted-1,3,4-thiadiazoles by simply grinding the reactants (thiosemicarbazide, carboxylic acid, and phosphorus pentachloride) at room temperature exemplifies a solvent-free, rapid, and high-yielding approach. google.com Furthermore, transition-metal-free reactions, such as the iodine-mediated oxidative C-S bond formation, represent a move towards more sustainable and economical synthetic routes. organic-chemistry.org

One-Pot Synthesis of 1,3,4-Thiadiazol-2-amine Derivatives

A significant advancement in the synthesis of 1,3,4-thiadiazol-2-amine derivatives is the development of one-pot methodologies, which offer advantages in terms of efficiency, reduced reaction times, and simplified work-up procedures. researchgate.netencyclopedia.pub A notable one-pot synthesis involves the reaction of a thiosemicarbazide with a carboxylic acid. researchgate.netencyclopedia.pubresearchgate.net This approach circumvents the need for toxic additives such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). encyclopedia.pubresearchgate.net

The reaction is effectively carried out in the presence of polyphosphate ester (PPE), which acts as a mild additive. researchgate.netresearchgate.net The process proceeds in a single pot through three steps, culminating in the formation of the corresponding 2-amino-1,3,4-thiadiazole. researchgate.netresearchgate.net Researchers have successfully synthesized various 2-amino-1,3,4-thiadiazoles using this method. encyclopedia.pubresearchgate.net The structures of the resulting compounds have been rigorously confirmed using mass spectrometry, IR, and NMR spectroscopy. encyclopedia.pubresearchgate.net This method not only provides a safer and more environmentally friendly route but also holds potential for broader applications, including the use of PPE as a mild additive for the acylation of thiosemicarbazide by carboxylic acids. researchgate.netencyclopedia.pub

The general scheme for this one-pot synthesis is the reaction between a carboxylic acid and thiosemicarbazide in the presence of PPE, leading to the formation of the 2-amino-1,3,4-thiadiazole through an intermediate acylation product followed by cyclodehydration. nih.gov

Table 1: Examples of 1,3,4-Thiadiazol-2-amine Derivatives Synthesized via One-Pot Method

| Starting Carboxylic Acid | Resulting 1,3,4-Thiadiazole Derivative | Reference |

| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | researchgate.net |

| 3-Phenylpropanoic acid | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | researchgate.net |

| Phenoxyacetic acid | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | researchgate.net |

| Phthalic acid | 5-(2-Carboxyphenyl)-1,3,4-thiadiazol-2-amine | researchgate.net |

| Adipic acid | 5,5'-(Butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) | nih.gov |

Ultrasound-Assisted Synthesis (e.g., 5-(Benzylthio)-1,3,4-thiadiazol-2-amine Derivatives)

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The application of ultrasound has been successfully demonstrated in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives. This method presents an efficient alternative to conventional synthetic protocols.

The synthesis can be carried out in two main parts: the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), followed by the synthesis of the target 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, with both reactions benefiting from the use of ultrasound. Research has shown that ultrasound can significantly increase the efficiency of these reactions, making it a viable and attractive alternative to traditional heating methods. To the best of our knowledge, this represents the first application of ultrasound for these specific transformations.

Synthesis of Hybrid and Conjugated 1,3,4-Thiadiazol-2-amine, 2,3-dihydro- Scaffolds

To explore and enhance the biological activities of the 1,3,4-thiadiazole nucleus, numerous studies have focused on the synthesis of hybrid molecules and conjugates by incorporating other heterocyclic systems or natural product motifs.

Derivatization with Other Heterocyclic Systems (e.g., Quinoline, Indole, Triazole, Imidazothiadiazole)

The combination of the 1,3,4-thiadiazole ring with other biologically active heterocycles has led to the development of novel compounds with promising pharmacological profiles.

Quinoline: A series of 3-(1,3,4-thiadiazole-2-yl)quinoline derivatives have been synthesized from chloroquinoline. nih.govgoogle.com The synthesis involves the preparation of intermediate thiosemicarbazones, which are then cyclized to form the target thiadiazoles. nih.govgoogle.com The structures of these hybrid compounds have been confirmed by elemental analysis, FTIR, ¹H and ¹³C NMR, and ESI-MS spectral data. nih.govgoogle.com

Indole: An effective iodine-mediated one-pot, three-component strategy has been developed for the construction of indolyl-1,3,4-thiadiazole amines. nih.gov This method involves the reaction of indole-3-carboxaldehyde, tosylhydrazine, and ammonium (B1175870) thiocyanate (B1210189) as a sulfur source. nih.gov This approach offers a direct and efficient route to these hybrid molecules, overcoming the limitations of multi-step synthetic procedures. nih.gov

Triazole: Hybrid compounds incorporating both 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized. sbq.org.br The synthesis of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles starts from 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles, which are then reacted with phenacyl bromides. nih.gov Another approach involves the reaction of alkylidene carbodithioate with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. sbq.org.br

Imidazothiadiazole: Fused imidazo[2,1-b]-1,3,4-thiadiazole rings can be synthesized from 2-amino-1,3,4-thiadiazole derivatives. nih.govchemmethod.com The reaction of 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol leads to the formation of a series of imidazo[2,1-b] researchgate.netthiadiazoles. chemmethod.com The reaction proceeds through the formation of an iminothiadiazole intermediate, followed by dehydrative cyclization. nih.gov

Conjugation with Natural Product Motifs (e.g., Glucosides, Honokiol (B1673403) Derivatives)

The conjugation of 1,3,4-thiadiazoles with natural products is a promising strategy to develop new bioactive compounds.

Glucosides: A series of novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized using D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol as starting materials in a convergent synthetic route. The synthesis involves the preparation of (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate as a key intermediate. Another approach involves the reaction of 5-[(p-substituted amino)methyl]-1,3,4-thiadiazol-2-amine derivatives with D-sugars like D-galactose, D-glucose, or D-xylose.

Honokiol Derivatives: Thiadiazole derivatives of honokiol have been synthesized. The synthetic route involves the reaction of 5-aryl-1,3,4-thiadiazole-2-amine with a modified honokiol precursor in the presence of potassium carbonate in acetone.

Synthesis of Polyfluorinated 2,3-Dihydro-1,3,4-thiadiazole Derivatives

The introduction of fluorine atoms or fluorine-containing groups into heterocyclic compounds can significantly modulate their biological activity. The synthesis of 2-polyfluoroalkyl-2,3-dihydro-1,3,4-thiadiazoles has been achieved through a regioselective [3+2] cycloaddition reaction. researchgate.net

This method involves the reaction of N,N-disubstituted or N-monosubstituted thioamides containing various polyfluoroalkyl substituents (such as CF₃, HCF₂CF₂, C₂F₅, C₃F₇) with nitrile imines. researchgate.net The nitrile imines are generated in situ from the corresponding hydrazonoyl chlorides in the presence of triethylamine. researchgate.net The reaction is typically carried out in chloroform at room temperature, leading to the formation of novel 2-polyfluoroalkyl-2,3-dihydro-1,3,4-thiadiazoles. researchgate.net

Table 2: Examples of Polyfluorinated 2,3-Dihydro-1,3,4-thiadiazole Derivatives

| Polyfluoroalkyl Thioamide | Nitrile Imine Precursor (Hydrazonoyl Chloride) | Resulting 2-Polyfluoroalkyl-2,3-dihydro-1,3,4-thiadiazole | Reference |

| CF₃CSN(CH₃)₂ | C₆H₅C(Cl)=NNHC₆H₅ | 2-Trifluoromethyl-3,5-diphenyl-2-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole | researchgate.net |

| HCF₂CF₂CSN(C₂H₅)₂ | C₆H₅C(Cl)=NNHC₆H₄-4-NO₂ | 2-(1,1,2,2-Tetrafluoroethyl)-3-(4-nitrophenyl)-5-phenyl-2-(diethylamino)-2,3-dihydro-1,3,4-thiadiazole | researchgate.net |

| C₂F₅CSNHC₆H₅ | CH₃COС(Cl)=NNHC₆H₅ | 2-Pentafluoroethyl-3,5-diphenyl-2-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole | researchgate.net |

Chemical Reactivity and Transformations of the 1,3,4 Thiadiazol 2 Amine, 2,3 Dihydro Scaffold

Chemical Modifications at the Amino Group (Position 2) for Derivatization

The exocyclic amino group at position 2 is a key site for chemical modification, serving as a versatile handle for the synthesis of a wide array of derivatives. nih.govresearchgate.net This nucleophilic group readily participates in reactions with various electrophiles, allowing for the introduction of diverse substituents.

Common derivatization strategies include:

Schiff Base Formation: The primary amino group undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. For instance, reacting 2-amino-1,3,4-thiadiazole (B1665364) derivatives with substituted benzaldehydes yields Schiff base derivatives. jocpr.com These products can serve as intermediates for the synthesis of more complex heterocyclic systems like imidazolidines, tetrazoles, oxazepines, and β-lactams. jocpr.com

Acylation: Acylation of the amino group can be achieved using acyl chlorides, anhydrides, or carboxylic acids. The reaction between thiosemicarbazide (B42300) and carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE) proceeds through the acylation of the hydrazine (B178648) nitrogen, followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring. mdpi.comorientjchem.org This indicates that direct acylation of the exocyclic amino group is a feasible and common transformation.

Alkylation and Arylation: The amino group can be alkylated or arylated, although direct N-alkylation can sometimes lead to mixtures of products or reactions at the ring nitrogen atoms as well. researchgate.net For example, benzylation of related 2-amino-1,3,4-thiadiazole-containing structures has been shown to produce isomeric mixtures. nih.gov

Formation of Urea (B33335) and Thiourea (B124793) Derivatives: Reactions with isocyanates and isothiocyanates provide access to corresponding urea and thiourea derivatives, which are important pharmacophores in medicinal chemistry.

The reactivity of this amino group is fundamental to the use of 2-amino-1,3,4-thiadiazoles as scaffolds for developing pharmacologically active compounds. nih.govresearchgate.net

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Substituted Aldehydes (e.g., Benzaldehyde derivatives) | Imines (Schiff Bases) | jocpr.com |

| Acylation | Carboxylic Acids / Acyl Halides | Amides | mdpi.com |

| Benzylation | Benzyl Bromide | N-Benzylamines | nih.gov |

| Cyclization Precursor | α-Amino Acids (after Schiff base formation) | Imidazolidines | jocpr.com |

| Cyclization Precursor | Sodium Azide (after Schiff base formation) | Tetrazoles | jocpr.com |

Ring-Opening Reactions and Stability of 2,3-Dihydro-1,3,4-thiadiazoles

The stability of the 2,3-dihydro-1,3,4-thiadiazole ring is considerably lower than its aromatic analog due to the absence of resonance stabilization. The aromatic 1,3,4-thiadiazole (B1197879) ring is known to be quite stable in acidic media but is susceptible to ring cleavage under strongly basic conditions. chemicalbook.comresearchgate.net The dihydro version is expected to be more prone to degradation under both acidic and basic conditions, as well as thermally.

The stability of related dihydro-heterocyclic systems provides insight into the potential decomposition pathways. For example, some 2,3-dihydro-1,2,4-thiadiazoles have been observed to decompose upon standing under aerobic exposure, undergoing hydrolytic cleavage to yield aldehydes and thiourea derivatives. semanticscholar.org Similarly, thermal and photochemical reactions of cis-2,5-dihydro-1,3,4-thiadiazoles can lead to fragmentation and the elimination of sulfur. nih.gov

Potential ring-opening reactions for the 2,3-dihydro-1,3,4-thiadiazole scaffold include:

Hydrolysis: The imine-like (C=N) and thioaminal-like (N-C-S) functionalities within the dihydro ring make it susceptible to acid- or base-catalyzed hydrolysis, which would likely cleave the ring to form linear thiosemicarbazide derivatives or their decomposition products.

Thermolysis: Heating can induce fragmentation, possibly through retro-cycloaddition pathways or elimination of sulfur-containing fragments, a behavior observed in other dihydrothiadiazole isomers. nih.gov

Reaction with Strong Bases: Strong bases can induce ring fission, a characteristic shared with the aromatic 1,3,4-thiadiazole system, likely by promoting elimination reactions that lead to ring cleavage. chemicalbook.comresearchgate.net

| Condition | Expected Outcome | Mechanism/Analogy | Reference |

|---|---|---|---|

| Strongly Basic (e.g., aq. NaOH) | Ring Cleavage/Fission | Similar to aromatic 1,3,4-thiadiazoles which undergo ring cleavage in aqueous base. | chemicalbook.com |

| Acidic (Hydrolysis) | Ring Opening | Hydrolytic cleavage of thioaminal and/or imine-like bonds. | semanticscholar.org |

| Thermal (Thermolysis) | Fragmentation | Analogous to thermal fragmentation of 2,5-dihydro-1,3,4-thiadiazoles. | nih.gov |

| Photochemical | Fragmentation | Analogous to photochemical fragmentation of 2,5-dihydro-1,3,4-thiadiazoles. | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring System

The reactivity of the 2,3-dihydro-1,3,4-thiadiazole ring towards electrophiles and nucleophiles is markedly different from its aromatic counterpart.

Aromatic 1,3,4-Thiadiazole Ring:

Electrophilic Substitution: The aromatic 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect of the two pyridine-like nitrogen atoms and the sulfur atom. chemicalbook.combhu.ac.in Consequently, it is generally resistant to electrophilic substitution on the ring carbons. nih.govsci-hub.st Such reactions are rare and typically require the presence of powerful electron-donating substituents on the ring. nih.govbhu.ac.in Electrophilic attack, when it occurs, is more likely to happen at a ring nitrogen atom (N-alkylation or N-acylation). chemicalbook.comnih.gov

Nucleophilic Substitution: The electron-deficient nature of the carbon atoms at positions 2 and 5 makes them highly susceptible to nucleophilic attack. researchgate.netchemicalbook.com Therefore, nucleophilic substitution is a facile and common reaction, provided a suitable leaving group (such as a halogen) is present at these positions. nih.govsci-hub.st

2,3-Dihydro-1,3,4-thiadiazole Ring:

Electrophilic Substitution: Lacking aromaticity, the dihydro ring does not undergo classical electrophilic aromatic substitution. The potential sites for electrophilic attack are the lone pairs on the nitrogen and sulfur atoms. N-acylation and N-alkylation at the ring nitrogens are plausible reactions, similar to the aromatic system. chemicalbook.com

Nucleophilic Substitution: The carbon atoms in the 2,3-dihydro ring are sp³-hybridized and not as electron-deficient as in the aromatic system. Nucleophilic substitution directly on the ring carbons is therefore less likely unless activated by an adjacent functional group or if a good leaving group is present. The primary site for nucleophilic interaction remains the exocyclic amino group, as discussed in section 3.1. Ring opening via nucleophilic attack is a more probable pathway than substitution. chemicalbook.com

| Reaction Type | Aromatic 1,3,4-Thiadiazole Ring | 2,3-Dihydro-1,3,4-Thiadiazole Ring | Reference |

|---|---|---|---|

| Electrophilic Attack at Carbon | Resistant/Inert due to electron-deficient nature. | Not applicable (saturated system). | chemicalbook.comnih.govsci-hub.st |

| Electrophilic Attack at Nitrogen | Readily occurs (N-alkylation, N-acylation). | Plausible at ring nitrogens. | chemicalbook.comnih.gov |

| Nucleophilic Attack at Carbon | Facile at C2/C5 if a leaving group is present. | Unlikely, unless activated. Ring opening is more probable. | chemicalbook.comsci-hub.st |

Computational and Theoretical Investigations of 1,3,4 Thiadiazol 2 Amine, 2,3 Dihydro Derivatives

Quantum Chemical Studies for Structural Elucidation and Electronic Properties

Quantum chemical methods are employed to model the molecular structure and electronic distribution of 1,3,4-thiadiazole (B1197879) derivatives at an atomic level. These studies offer profound insights into the stability, reactivity, and spectroscopic properties of the compounds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and energy of molecules. Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives often utilize DFT methods, such as B3LYP, with various basis sets (e.g., 6-311++G(d,p)) to calculate key structural parameters. acs.orgresearchgate.net

These calculations reveal that the 1,3,4-thiadiazole ring is typically planar, with all dihedral angles close to 0°. acs.org The bond lengths and angles calculated through DFT methods show good agreement with experimental data where available. acs.org For instance, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the N–N bond length in the ring was calculated to be 1.358 Å, and the C5–N6 bond connecting the amino group to the ring was 1.363 Å, indicating a partial double bond character. acs.org Such studies also help in understanding the relative stability of different tautomeric forms, with calculations consistently showing that the amino form is significantly more stable than the imino tautomers. acs.orgresearchgate.net

| Compound Type | Parameter | Calculated Value (Å/°) | Reference |

|---|---|---|---|

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | N-N Bond Length | 1.358 Å | acs.org |

| C5-N6 Bond Length | 1.363 Å | acs.org | |

| Ring Dihedral Angles | ~0° | acs.org | |

| Generic 2-amino-1,3,4-thiadiazole | N-H Bond Lengths (Amino Group) | ~1.01 Å | acs.org |

| C-S Bond Lengths | ~1.83 Å | rdd.edu.iq |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. sapub.orgnih.gov

For 1,3,4-thiadiazole derivatives, DFT calculations show that the HOMO is often located over the thiadiazole ring and the amino group, while the LUMO is distributed over other parts of the molecule, such as an attached phenyl ring. sapub.org A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron. nih.gov This intramolecular charge transfer (ICT) from the electron-donating thiadiazole moiety to an electron-accepting group is believed to be responsible for the biological activities of these compounds. sapub.org Electronegative substituents on the molecule can reduce the HOMO-LUMO energy gap, thereby increasing reactivity. dergipark.org.tr

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.9 to -7.2 | Electron-donating capability |

| ELUMO | -2.9 to -3.2 | Electron-accepting capability |

| Energy Gap (ΔE) | ~3.7 to 4.0 | Indicator of chemical reactivity and stability. nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge distribution, charge transfer, and intramolecular bonding interactions. It provides a detailed picture of the electron delocalization from occupied bonding orbitals to unoccupied anti-bonding orbitals, which is a key factor in molecular stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. sapub.org In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. sapub.orgresearchgate.net

For 2-amino-1,3,4-thiadiazole derivatives, MEP maps often show the most negative potential localized over the nitrogen atoms of the thiadiazole ring and other electronegative atoms (like oxygen in a nitro group). sapub.org Conversely, the most positive potential is typically found over the hydrogen atoms of the amino group. sapub.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with a biological target. sapub.orguniversci.com

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level.

Derivatives of 1,3,4-thiadiazole have been extensively studied as inhibitors for a range of enzymes implicated in various diseases.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism and a well-established target for anticancer and antimicrobial agents. sciforum.netnih.gov Molecular docking studies have shown that 1,3,4-thiadiazole derivatives can effectively bind to the active site of DHFR. sciforum.net Potent inhibitors often form critical hydrogen bonds and arene-arene interactions with key amino acid residues such as Ser59 and Phe31. nih.gov Some derivatives have shown inhibitory activity (IC₅₀) in the low micromolar or even nanomolar range, comparable to the standard drug Methotrexate. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial regulator of angiogenesis (the formation of new blood vessels), making it a prime target for anticancer therapies. nih.govajgreenchem.com Numerous 1,3,4-thiadiazole derivatives have been designed and docked as VEGFR-2 inhibitors. nih.govresearchgate.net These compounds typically bind to the ATP-binding site of the enzyme. nih.gov Studies have identified compounds with significant inhibitory activity, with some showing IC₅₀ values in the sub-micromolar range, demonstrating their potential as anti-angiogenic agents. ajgreenchem.comnih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.govresearchgate.net 1,3,4-thiadiazole hybrids have been investigated as potential inhibitors of both α-amylase and α-glucosidase. nih.govresearchgate.net Docking studies reveal interactions with catalytic residues in the active sites of these enzymes. researchgate.net Many synthesized compounds have shown superior inhibitory activity compared to the standard drug acarbose (B1664774), with some exhibiting IC₅₀ values in the low micromolar range. acs.orgnih.gov

Beta-Lactamase: While 1,3,4-thiadiazole derivatives are known for broad antimicrobial activity, specific molecular docking studies focusing on their interaction with Beta-Lactamase were not detailed in the consulted sources.

| Enzyme Target | Key Findings | Example IC₅₀ Values | Reference |

|---|---|---|---|

| DHFR | Interaction with key residues like Phe31 and Ser59. | 0.04 µM - 1.00 µM | nih.gov |

| VEGFR-2 | Binding to the ATP-binding site; potent anti-proliferative effects. | 0.06 µM (on MCF-7 cells); 0.165 µg/mL (enzyme inhibition) | nih.gov |

| α-Glucosidase | Often shows mixed-mode inhibition; superior activity to acarbose. | 1.10 µM - 18.10 µM | nih.gov |

| α-Amylase | Interaction with catalytic residues like ASP197 and GLU240. | Varies; often evaluated alongside α-glucosidase. | researchgate.net |

Prediction of Binding Modes and Affinities with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. For derivatives of the 1,3,4-thiadiazole scaffold, docking studies have been pivotal in identifying key interactions with various enzymes, thereby explaining their biological activities.

In a study investigating novel 1,3,4-thiadiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking was employed to assess their binding affinity. The results indicated that one of the most effective compounds exhibited a binding energy of -7.50 ± 0.58 kcal/mol, which was more favorable than the positive controls. The docking analysis revealed crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

Similarly, docking studies on a series of 1,3,4-thiadiazole derivatives targeting peptide deformylase (PDF), a promising bacterial enzyme, identified key amino acid residues responsible for inhibitor potency. The docked values for the most promising molecules were -7.1 and -6.8 Kcal/mol, with binding energies of -71 and -76 Kcal/mol, respectively. The interactions were primarily with residues such as Gly45, Gly89, Glu95, Cys90, and Leu91.

Another investigation focused on benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives as potential VEGFR-2 inhibitors. Molecular docking was used to screen a library of compounds, leading to the identification of several potent inhibitors. The most promising compounds, AP17 and AP29, demonstrated excellent inhibitory activities with IC50 values of 1.86 µM and 3.84 µM, respectively. ajgreenchem.com

Furthermore, in the pursuit of new anti-Alzheimer's agents, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus were synthesized and evaluated as acetylcholinesterase inhibitors. Molecular docking was utilized to understand the binding mode of the most active compound, which exhibited an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir

The binding interactions of 1,3,4-thiadiazole derivatives with various target enzymes are summarized in the interactive table below.

| Target Enzyme | Derivative Series | Key Interacting Residues | Binding Affinity (kcal/mol or IC50) | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | bis- nih.govnih.govnih.govthiadiazolimines | Not specified | -7.50 ± 0.58 | nih.gov |

| Peptide Deformylase (PDF) | 1,3,4-Thiadiazoles | Gly45, Gly89, Glu95, Cys90, Leu91 | -7.1 and -6.8 | |

| VEGFR-2 | Benzimidazole-linked-1,3,4-thiadiazol-2-amines | Not specified | 1.86 µM and 3.84 µM | ajgreenchem.com |

| Acetylcholinesterase | Benzamide derivatives with 1,3,4-thiadiazole | Not specified | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| ADP-sugar pyrophosphatase (NUDT5) | 5-(5-{[(4-R1)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | Not specified | -8.9 | uowasit.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their biological effects.

Deriving Predictive Models for Biological Activity

Several QSAR studies have been successfully conducted on 1,3,4-thiadiazole derivatives to develop predictive models for various biological activities, including anticancer and antitubulin effects.

In one such study, a QSAR model was developed for a series of 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives with antineoplastic activity. The developed models showed a high statistical correlation, with an R² value of 0.99 and a Q² value of 0.98. The QSAR equation for activity against CEM/0 cell lines was determined to be: Activity = -339.30 + 136.4 * GATS4e – 112.82 * Kier and Hall index. researchgate.net

Another QSAR study on 1,3,4-thiadiazole derivatives as antitubulin agents suggested a model based on descriptors such as polarizability (POL), molar volume (MV), molar weight (MW), the partition coefficient octanol/water (logP), and molar refractivity (MR). A multiple linear regression (MLR) approach was used to create the relationships between these molecular descriptors and the antitubulin activity of the compounds. researchgate.net

A linear QSAR study was also performed on 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX. A tetra-parametric model was developed that demonstrated the utility of this approach in modeling the activity of these inhibitors. nih.gov

The following table provides an overview of some of the QSAR models developed for 1,3,4-thiadiazole derivatives.

| Biological Activity | Model Type | Statistical Parameters | Key Descriptors | Reference |

|---|---|---|---|---|

| Anticancer (antineoplastic) | MLR, PCR, PLSR | R² = 0.99, Q² = 0.98 | GATS4e, Kier and Hall index | researchgate.net |

| Antitubulin | MLR | Not specified | POL, MV, MW, logP, MR | researchgate.net |

| Carbonic Anhydrase IX Inhibition | Linear QSAR | Not specified | Physicochemical, topological, and electronic descriptors | nih.gov |

Correlation of Theoretical Descriptors with Experimental Data

A crucial aspect of QSAR and other computational studies is the correlation of theoretically calculated descriptors with experimentally determined biological activities. This correlation validates the predictive power of the computational models and provides a deeper understanding of the structure-activity relationships.

For a series of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones, a strong correlation (r² = 0.81) was established between the calculated binding free energies, obtained from molecular docking and MM-PBSA calculations, and the experimental inhibition constants (Ki) against human protoporphyrinogen (B1215707) oxidase. This high correlation underscores the predictive capability of the computational approach in designing potent inhibitors. nih.gov

In the development of a predictive model for the antidiabetic activity of 1,3,4-thiadiazole derivatives, quantum chemical methods were employed. The study revealed strong correlations between predicted and experimental values of blood glucose potentials (pIC50) and descriptors such as the dipole moment, bond angle, bond length, and standard entropy of formation. ijpcbs.com

The table below presents examples of correlations between theoretical descriptors and experimental data for 1,3,4-thiadiazole derivatives.

| Theoretical Descriptor | Experimental Data | Correlation | Compound Series | Reference |

|---|---|---|---|---|

| Calculated Binding Free Energy | Inhibition Constant (Ki) | r² = 0.81 | 1,3,4-thiadiazol-2(3H)-ones | nih.gov |

| Dipole moment, bond angle, bond length, standard entropy of formation | Antidiabetic Activity (pIC50) | Strong correlation | 1,3,4-thiadiazole derivatives | ijpcbs.com |

Biological Activities of 1,3,4 Thiadiazol 2 Amine, 2,3 Dihydro and Its Derivatives in Vitro Studies

Antimicrobial Activity (In Vitro Efficacy)

Antitubercular Activity Against Mycobacterium tuberculosis (e.g., H37Rv strain)

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been investigated for their potential as antitubercular agents. In vitro studies against Mycobacterium tuberculosis H37Rv, a commonly used virulent strain, have identified several compounds with notable inhibitory activity.

One study synthesized a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives and evaluated their antitubercular potential. connectjournals.com Among the synthesized compounds, those with specific substitutions on the phenyl ring demonstrated significant activity, exhibiting Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL. connectjournals.com

Another series of 2-substituted-5,6-diaryl substituted imidazo[2,1-b] connectjournals.comrsc.orgrsc.orgthiadiazoles were also screened for their in vitro activity against the H37Rv strain using the Alamar Blue susceptibility test. cbijournal.com A derivative featuring a 1-methylimidazol-2-yl group at the 2-position and a 4-nitrophenyl group at the 6-position of the imidazo[2,1-b] connectjournals.comrsc.orgrsc.orgthiadiazole core was found to have the highest inhibitory activity, with a MIC of 3.14 μg/ml. cbijournal.com

Furthermore, research into 2-phenylamino-5-aryl-1,3,4-thiadiazole derivatives revealed that substitutions on the aryl ring influence antitubercular efficacy. The compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the best inhibitory activity at 69%, while the unsubstituted phenyl derivative displayed 65% inhibition in vitro against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com Similarly, N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives were tested, with the derivative having a cyclohexyl group showing the highest inhibition at 67%. cbijournal.com

| Compound Series | Specific Derivative | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | Compounds 5c and 5d | MIC | 3.12 µg/mL | connectjournals.com |

| Imidazo[2,1-b] connectjournals.comrsc.orgrsc.orgthiadiazoles | 2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] connectjournals.comrsc.orgrsc.orgthiadiazole | MIC | 3.14 µg/mL | cbijournal.com |

| 2-Phenylamino-5-aryl-1,3,4-thiadiazoles | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | % Inhibition at 6.25 µg/mL | 69% | cbijournal.com |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | Derivative with cyclohexyl group (5a) | % Inhibition at 6.25 µg/mL | 67% | cbijournal.com |

Antiviral Activity (In Vitro Efficacy)

The 1,3,4-thiadiazole nucleus is recognized as a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may contribute to its antiviral properties. nih.gov

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been evaluated for their ability to inhibit Human Immunodeficiency Virus (HIV). One study synthesized a series of chiral 2,5-disubstituted 1,3,4-thiadiazoles bearing a sulfonamide scaffold and tested their activity against HIV-1 and HIV-2 in MT-4 cells. researchgate.net The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-aryl group was found to enhance antiviral potency. nih.gov

Another series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives were tested for anti-HIV-1 activity. nih.gov While one derivative showed low activity with an EC50 value of 47 μM, other compounds with halogen or halogenoalkyl substitutions on the phenyl ring exhibited even lower activity, indicating that these particular substitutions led to a decrease or loss of efficacy. nih.gov

| Compound Series | Virus Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives | HIV-1 | EC50 | 47 µM to >70 µM | nih.gov |

| Chiral 2,5-disubstituted 1,3,4-thiadiazoles with sulfonamide scaffold | HIV-1 and HIV-2 | IC50 | >1.58 to >2.04 µM (cytotoxic concentrations) | researchgate.net |

Novel 2-amino-1,3,4-thiadiazole derivatives have also been explored for their activity against Human Cytomegalovirus (HCMV). A large-scale study tested 472 synthesized compounds in an HCMV polymerase assay at a concentration of 25 μM. nih.gov The degree of enzyme inhibition varied widely, from 20% to 100%. Among the most active compounds, four derivatives achieved 100% inhibition, while 29 others showed inhibition rates between 90.1% and 99.9%. nih.gov The most active compounds belonged to the 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide (B1321556) series, suggesting this moiety is a favorable scaffold for anti-HCMV activity. nih.gov

| Compound Series | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Various 2-amino-1,3,4-thiadiazole derivatives | HCMV polymerase assay | % Inhibition at 25 µM | 20% to 100% | nih.gov |

| 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide series | HCMV polymerase assay | % Inhibition at 25 µM | Among the most active, with some showing 100% inhibition | nih.gov |

Enzyme Inhibitory Potential (In Vitro Assays)

The 1,3,4-thiadiazole scaffold is a key component in various enzyme inhibitors, attributed to its structural features that allow for interaction with enzyme active sites.

Derivatives of 1,3,4-thiadiazole are well-known inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme. researchgate.netnih.gov A series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their in vitro CA inhibitory activity. rsc.org One particular compound, 7i, demonstrated potent inhibition with an IC50 value of 0.402 ± 0.017 μM, which was more potent than the standard reference drug acetazolamide (B1664987) (IC50 = 0.998 ± 0.046 μM). rsc.org Kinetic analysis revealed that this compound binds to the target enzyme in a competitive manner. rsc.org

| Compound Series | Specific Derivative | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Compound 7i | Carbonic Anhydrase | 0.402 ± 0.017 | rsc.org |

| Acetazolamide (Standard) | 0.998 ± 0.046 | rsc.org |

In the context of managing diabetes, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. nih.gov Several studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as inhibitors of these enzymes.

One study synthesized novel 1,3,4-thiadiazole derivatives based on 3-aminopyridin-2(1H)-ones. rsc.org In vitro tests showed that these compounds exhibited high inhibitory activity against both α-amylase and α-glucosidase. rsc.org Notably, compound 8b had an IC50 value of 122.2 μM against α-glucosidase, which is significantly lower than that of the reference drug acarbose (B1664774) (998.3 μM). rsc.org

Another investigation into 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones with different acidic linkers also reported significant α-glucosidase inhibitory activity. researchgate.net One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b), showed a remarkable IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govresearchgate.net

| Compound Series | Specific Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| 3-Aminopyridin-2(1H)-one based 1,3,4-thiadiazoles | Compound 8b | α-Glucosidase | 122.2 µM | rsc.org |

| Acarbose (Standard) | 998.3 µM | rsc.org | ||

| 3-Aminopyridin-2(1H)-one based 1,3,4-thiadiazoles with acidic linkers | Compound 9'b | 3.66 mM | researchgate.net | |

| Acarbose (Standard) | 13.88 mM | researchgate.net |

Beta-Lactamase Inhibition

Antioxidant Activity (e.g., DPPH Radical Scavenging, ABTS Radical Cation Scavenging)

Derivatives of the 1,3,4-thiadiazole scaffold have been the subject of numerous in vitro studies to evaluate their antioxidant potential. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assays.

In DPPH assays, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. The ABTS assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the radicals.

Several studies have synthesized and tested various derivatives of 1,3,4-thiadiazole for their antioxidant properties. For instance, a series of 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone (B1220212) moiety were evaluated for their DPPH radical scavenging activity. saudijournals.comnih.gov Among the tested compounds, TZD 3 and TZD 5 demonstrated promising antioxidant activity, with IC₅₀ values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ of 29.2 µM). saudijournals.comnih.gov

Another study on novel 1,3,4-thiadiazole derivatives, IIIA2 and IIIA4, also reported good scavenging activity in a DPPH assay. The antioxidant potential is often attributed to the hydrogen or electron-donating capacity of the compounds, their ability to stabilize and delocalize unpaired electrons, and their potential to chelate transition metal ions. saudijournals.com

The following tables summarize the findings from various in vitro antioxidant studies on 1,3,4-thiadiazole derivatives.

Table 1: DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Structure/Substitution | IC₅₀ (µM) | Reference Standard (Ascorbic Acid) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| TZD 3 | 2-(4-chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | 28.00 | 29.2 | saudijournals.comnih.gov |

| TZD 5 | 2-(4-nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | 27.50 | 29.2 | saudijournals.comnih.gov |

| IIIA2 | N-(4-chlorobenzylidene)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Good scavenging activity | - |

Table 2: ABTS Radical Cation Scavenging Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Structure/Substitution | Antioxidant Activity | Reference Standard | Source |

|---|---|---|---|---|

| 3b | 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol | Very high | Trolox, Vitamin C | researchgate.net |

| 3d | 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Very high | Trolox, Vitamin C | researchgate.net |

The results from these in vitro studies indicate that derivatives of 1,3,4-thiadiazole are a promising class of compounds with significant antioxidant activity. The specific substitutions on the thiadiazole ring play a crucial role in determining their radical scavenging potential.

Structure Activity Relationship Sar Investigations of 1,3,4 Thiadiazol 2 Amine, 2,3 Dihydro Derivatives

Impact of Substituent Nature and Position on Biological Potency

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and any attached moieties. nih.govnih.gov

Halogens and Electron-Withdrawing Groups: The introduction of halogens or other electron-withdrawing groups onto aryl rings attached to the thiadiazole core often enhances biological activity. For instance, in a series of antitubercular agents, a 2,4-dichlorophenyl group at the C5 position of the 1,3,4-thiadiazole ring resulted in one of the most potent compounds. researchgate.net Similarly, a compound bearing a 4-fluorophenyl group at the C5 position showed high inhibitory activity against Mycobacterium tuberculosis. researchgate.net In another study, the presence of a nitro group on a thiazole (B1198619) ring attached to the thiadiazole scaffold was found to be crucial for its inhibitory activity against Abl protein kinase. nih.gov

Aryl/Heteroaryl Moieties: The presence of aromatic or heteroaromatic rings is a common feature in many biologically active 1,3,4-thiadiazole derivatives. The anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is often enhanced by introducing an aromatic ring at the 5th position. nih.gov The specific substitution pattern on this aromatic ring further modulates the activity. For example, a hydroxyl group on a C-5 phenyl ring was found to be important for the cytotoxic activity of certain 1,3,4-thiadiazole derivatives. mdpi.com In a series of anticancer agents, phenyl, para-tolyl, and para-methoxyphenyl groups at the 2-position of the thiadiazole moiety had a favorable effect on activity. nih.gov

Alkyl Chains: The nature of alkyl substituents also plays a role in determining the biological potency. In a study of VEGFR-2 inhibitors, smaller alkyl groups, such as N,N-dimethyl substitution, resulted in better activity compared to larger N,N-diethyl substitution. acs.org This suggests that steric hindrance can negatively impact the interaction of the molecule with its biological target.

The following table summarizes the impact of various substituents on the biological activity of 1,3,4-thiadiazole derivatives based on several studies.

| Substituent Type | Position | Effect on Biological Activity | Reference |

| Halogens (e.g., chloro, fluoro) | C5-Aryl | Enhanced antitubercular activity | researchgate.net |

| Electron-Withdrawing (e.g., nitro) | Attached Heterocycle | Crucial for kinase inhibition | nih.gov |

| Aryl (e.g., phenyl, tolyl) | C2 or C5 | Enhanced anticancer activity | nih.govnih.gov |

| Hydroxyl | C5-Aryl | Important for cytotoxic activity | mdpi.com |

| Small Alkyl (e.g., dimethyl) | Side Chain | Favorable for VEGFR-2 inhibition | acs.org |

| Large Alkyl (e.g., diethyl) | Side Chain | Reduced VEGFR-2 inhibition | acs.org |

Role of the 1,3,4-Thiadiazole Nucleus as a Key Pharmacophore

The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its favorable physicochemical properties and its ability to participate in various biological interactions. nih.govresearchgate.net Its structural features contribute significantly to the biological activities of its derivatives.

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine (B1678525) ring, a core structure in nucleic bases, which allows its derivatives to potentially interfere with DNA replication processes. nih.govmdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and interact with biological targets. nih.govmdpi.com The sulfur atom in the ring imparts lipophilicity, which can improve the pharmacokinetic properties of the drug candidates. nih.govnih.gov

Furthermore, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. For instance, in docking studies with 14-α-sterol demethylase, the nitrogen atom at the third position of the thiadiazole ring was observed to form a hydrogen bond with the hydroxyl group of a tyrosine residue in the enzyme's active site. nih.gov The toxophoric –N–C–S– moiety within the 1,3,4-thiadiazole structure is also believed to be responsible for a broad range of biological activities. nih.gov

Influence of Conformational Flexibility and Steric Effects on Activity

The three-dimensional structure, including conformational flexibility and steric factors, of 1,3,4-thiadiazole derivatives plays a critical role in their biological activity. The ability of a molecule to adopt a specific conformation to fit into the binding site of a biological target is crucial for its potency.

For example, a study on coumarin–thiadiazole derivatives as cholinesterase inhibitors concluded that the rigid structure of the compounds might have prevented them from adopting the necessary conformation for optimal docking in the enzyme's binding site, resulting in moderate inhibition. mdpi.com This highlights the importance of conformational flexibility for effective ligand-receptor interactions.

Steric hindrance from bulky substituents can also negatively affect biological activity. As mentioned earlier, smaller alkyl groups were preferred over larger ones in a series of VEGFR-2 inhibitors, suggesting that steric bulk can interfere with the binding of the compound to the target enzyme. acs.org

Comparative Analysis with Isosteric Analogues and Scaffold Hopping (e.g., 1,3,4-Oxadiazoles)

Isosteric replacement, or scaffold hopping, is a common strategy in drug design to improve the properties of a lead compound. The 1,3,4-thiadiazole ring is a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, and comparing the biological activities of these two scaffolds can provide valuable insights into their structure-activity relationships. nih.gov

In some cases, the 1,3,4-thiadiazole scaffold has been shown to be superior to its 1,3,4-oxadiazole counterpart. For instance, in a study of anticancer agents, the replacement of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole isostere led to a drastic drop in activity. nih.gov This suggests that the sulfur atom in the thiadiazole ring plays a crucial role in the compound's interaction with its biological target in this particular case. The higher aromaticity of the thiadiazole ring compared to the oxadiazole ring may contribute to improved electron communication and biological activity. acs.org

However, in other instances, 1,3,4-oxadiazole derivatives have shown comparable or even better activity. For example, a study on antiproliferative agents found that 1,2,4-triazole (B32235) derivatives exhibited much better potency than their 1,3,4-thiadiazole analogs. mdpi.com This underscores that the choice of the heterocyclic core is context-dependent and needs to be optimized for each specific biological target.

The following table provides a comparative overview of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from different studies.

| Compound Series | Biological Target/Activity | Finding | Reference |

| Anticancer Agents | Proliferation of cancer cell lines | 1,3,4-Thiadiazole derivatives were significantly more potent than their 1,3,4-oxadiazole isosteres. | nih.gov |

| Human Protoporphyrinogen (B1215707) Oxidase Inhibitors | Enzyme Inhibition | Both 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones showed good inhibitory activity. | nih.gov |

| Antiproliferative Agents | Inhibition of cancer cell growth | 1,2,4-Triazole derivatives were more potent than 1,3,4-thiadiazole analogs. | mdpi.com |

Identification of Key Structural Motifs for Enhanced Activity

Through extensive SAR studies, several key structural motifs have been identified that are frequently associated with enhanced biological activity in 1,3,4-thiadiazole derivatives.

2,5-Disubstitution: Many of the most potent 1,3,4-thiadiazole derivatives are substituted at both the 2 and 5 positions of the thiadiazole ring. mdpi.com This substitution pattern allows for the introduction of various functional groups that can interact with different regions of a biological target.

Aryl/Heteroaryl Groups at C5: The presence of an aromatic or heteroaromatic ring at the C5 position is a common feature of many active compounds, particularly in the context of anticancer and antitubercular activities. nih.govresearchgate.net

Amino Group at C2: The 2-amino-1,3,4-thiadiazole scaffold is a promising foundation for the development of various therapeutic agents, including anticancer drugs. nih.gov The amino group can act as a hydrogen bond donor and a point for further derivatization.

Specific Linkers: The nature of the linker connecting the thiadiazole ring to other parts of the molecule can also be critical. For example, a thioacetamide (B46855) linker was present in a potent Abl kinase inhibitor. nih.gov

The identification of these key structural motifs provides a valuable starting point for the design of new and more potent 1,3,4-thiadiazole-based therapeutic agents.

Conclusion and Future Research Directions

Synthesis and Biological Potential of 1,3,4-Thiadiazol-2-amine, 2,3-dihydro- Scaffold: A Summary of Academic Progress

The synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) core is well-established, most commonly achieved by the cyclization of thiosemicarbazides with various reagents. A prevalent method involves the reaction of thiosemicarbazide (B42300) with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. vjs.ac.vnmdpi.comasianpubs.org Modifications of this approach allow for the introduction of diverse substituents at the 5-position of the thiadiazole ring, which is crucial for tuning the molecule's biological activity.

The biological potential of this scaffold is exceptionally broad, with research consistently demonstrating its efficacy in a multitude of therapeutic areas. Derivatives have shown potent antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral activities. vjs.ac.vnmdpi.com The versatility of the 2-amino-1,3,4-thiadiazole moiety allows it to serve as a foundational structure for developing lead compounds against various diseases. nih.govresearchgate.net Numerous studies have highlighted its significant antibacterial and antifungal properties against a wide range of pathogens, including resistant strains. nih.govijpcbs.comdovepress.com Furthermore, its role in anticancer research is prominent, with derivatives being developed as inhibitors of crucial cellular processes involved in tumor growth. mdpi.comresearchgate.netresearchgate.net

| Biological Activity | Key Findings | References |

|---|---|---|

| Antimicrobial | Derivatives show significant activity against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., A. niger, C. albicans). Fluorinated and chlorinated derivatives exhibit potent inhibition. | nih.govijpcbs.comdovepress.com |

| Anticancer | Compounds demonstrate cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, and leukemia. Activity is often linked to the inhibition of specific kinases or enzymes like DHFR. | nih.govmdpi.comresearchgate.netnih.gov |

| Anti-inflammatory | Certain derivatives exhibit significant anti-inflammatory activity in vitro, comparable to standard drugs like diclofenac. | ijpcbs.com |

| Antiviral | The scaffold is a promising group for anti-HIV-1 activity. The introduction of electron-withdrawing groups on N-aryl substituents can enhance antiviral potency. | nih.gov |

| Enzyme Inhibition | Inhibits various enzymes, including carbonic anhydrase, α-glucosidase, and protein kinases, suggesting applications for glaucoma, diabetes, and cancer. | mdpi.comnih.govresearchgate.net |

Emerging Trends in Green Chemistry and Microwave/Ultrasound-Assisted Synthesis for 1,3,4-Thiadiazol-2-amine, 2,3-dihydro-

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-thiadiazole (B1197879) derivatives to create more environmentally benign, efficient, and economical processes. nanobioletters.com This shift is a response to the drawbacks of conventional methods, which often require harsh reagents, high temperatures, and long reaction times. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. vjs.ac.vnasianpubs.orgresearchgate.netnih.gov For instance, the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from aryl acids and thiosemicarbazide under microwave irradiation is significantly faster and more efficient than classical heating methods. asianpubs.org

Similarly, ultrasound-assisted synthesis has proven to be an effective green methodology. The use of ultrasonic irradiation provides energy for chemical reactions through acoustic cavitation, offering benefits such as high yields, greater purity, lower costs, and simpler workups under mild conditions, sometimes even in the absence of a solvent. researchgate.nettandfonline.comresearchgate.netbenthamdirect.com These techniques represent a sustainable path forward, accelerating the discovery and development of new thiadiazole-based compounds. nanobioletters.com

| Method | Typical Conditions | Advantages | References |

|---|---|---|---|

| Conventional Heating | Refluxing for several hours (e.g., 20 hours) in the presence of strong acids (H₂SO₄, PPA). | Well-established procedures. | vjs.ac.vn |

| Microwave-Assisted | Irradiation for a few minutes (e.g., 30 minutes), often solvent-free or in minimal solvent. | Rapid reaction rates, high yields, reduced side products, energy efficiency. | vjs.ac.vnasianpubs.orgresearchgate.net |

| Ultrasound-Assisted | Sonication at room or slightly elevated temperatures, often in aqueous media or solvent-free. | Mild conditions, high yields, simple workup, lower energy consumption, eco-friendly. | researchgate.nettandfonline.comresearchgate.netnih.gov |

Advancements in Computational Chemistry for Rational Drug Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in the rational design and development of novel drugs based on the 1,3,4-thiadiazole scaffold. Techniques such as molecular docking are widely used to predict the binding affinity and interaction patterns of newly synthesized compounds with their biological targets. nih.govbenthamdirect.commdpi.com This computational screening allows researchers to prioritize compounds for synthesis and biological testing, saving significant time and resources.

By simulating the interaction between a thiadiazole derivative and the active site of a target protein, researchers can elucidate the mechanism of action at a molecular level. nih.govmdpi.com For example, docking studies have been used to understand how these compounds inhibit enzymes like dihydrofolate reductase (DHFR) or various protein kinases by identifying key hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov

Furthermore, computational approaches are crucial for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of the compounds with their biological activity. researchgate.net ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also performed computationally to assess the drug-likeness of potential candidates early in the discovery process. benthamdirect.com These in silico methods provide deep insights that guide the modification of the lead scaffold to enhance potency and selectivity while minimizing potential toxicity.

Exploration of Novel Biological Targets and Therapeutic Applications

While the broad-spectrum antimicrobial and anticancer activities of 1,3,4-thiadiazoles are well-documented, current research is focused on identifying and validating novel and specific molecular targets. This shift towards target-based drug discovery is crucial for developing therapies with higher efficacy and fewer side effects.

Recent studies have identified several key enzymes that are potently inhibited by 1,3,4-thiadiazole derivatives. These include:

Protein Kinases: Many derivatives have been designed as kinase inhibitors for cancer therapy. Specific targets include Abl kinase (implicated in chronic myelogenous leukemia) and VEGFR-2 (involved in tumor angiogenesis). nih.govacs.org The FDA-approved anticancer drugs litronesib (B1684022) and filanesib, which are 2,3-dihydro-1,3,4-thiadiazole derivatives, target kinesin spindle proteins. mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme is essential for DNA synthesis in both microbial pathogens and cancer cells. Thiadiazole derivatives have been developed as DHFR inhibitors, demonstrating potent antimicrobial and anticancer activities. nih.gov

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Certain 2-amino-1,3,4-thiadiazole derivatives have shown significant α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug acarbose (B1664774). mdpi.comresearchgate.netmdpi.com

Carbonic Anhydrase: This class of enzymes is a target for diuretics and drugs to treat glaucoma. The well-known drugs acetazolamide (B1664987) and methazolamide (B1676374) are based on the 1,3,4-thiadiazole scaffold. nih.govmdpi.com

The exploration of these and other novel targets is expanding the therapeutic potential of the 1,3,4-thiadiazole scaffold far beyond its traditional applications.

Strategies for the Design of Multi-Targeted Agents based on the 1,3,4-Thiadiazol-2-amine, 2,3-dihydro-Scaffold

The concept of "one molecule, multiple targets" is a growing trend in drug design, particularly for complex diseases like cancer and infectious diseases where multiple pathways are involved. The 1,3,4-thiadiazole scaffold is exceptionally well-suited for the development of multi-targeted agents due to its versatile chemistry and broad biological activity. researchgate.netnih.gov

A common strategy is molecular hybridization, which involves covalently linking the 1,3,4-thiadiazole core with other known pharmacophores. This "clubbing" of heterocyclic units can lead to synergistic effects, where the resulting hybrid molecule exhibits enhanced activity or a broader spectrum of action compared to the individual components. nih.gov For example, researchers have successfully synthesized hybrids of 1,3,4-thiadiazole with other biologically active rings such as:

1,2,4-Triazoles and 1,3,4-Oxadiazoles: Combining these azole rings has resulted in compounds with potent antimicrobial and antiproliferative activities. nih.gov

Indole and Pyrazole Moieties: These combinations have yielded novel compounds with significant antimicrobial properties. nih.govmdpi.com

Sulfonamides: Hybrid sulfonamide-1,3,4-thiadiazole derivatives have been synthesized and shown to possess varied and potent antimicrobial activities. nih.gov

These multi-targeted agents have the potential to be more effective than single-target drugs and may also help in overcoming the challenge of drug resistance. The design of such molecules represents a key future direction in leveraging the full therapeutic potential of the 1,3,4-thiadiazole scaffold. nih.gov

Q & A

[Basic] What are the common synthetic routes for preparing 1,3,4-thiadiazol-2-amine derivatives?

The synthesis typically involves cyclization reactions using hydrazide or thiosemicarbazide precursors. For example:

- Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid yields 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine .

- Two-step synthesis : Thiosemicarbazide and carbon disulfide form 5-amino-1,3,4-thiadiazole-2-thiol, which reacts with benzyl halides under ultrasound irradiation to produce 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .

- Cyclization agents : Sodium hydroxide, sulfuric acid, and iodine in KI are effective for forming thiadiazole cores from carboxamide intermediates .

[Basic] How are 1,3,4-thiadiazol-2-amine derivatives characterized structurally?

Key methods include:

- NMR spectroscopy : and NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm and NH signals near δ 5.5 ppm) .

- X-ray crystallography : SHELXL refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) .

[Advanced] How can ultrasound irradiation improve the synthesis of these derivatives?

Ultrasound enhances reaction efficiency by:

- Reducing reaction time : Sonication accelerates thiol-benzyl halide coupling from hours to minutes .

- Increasing yields : Ultrasonic cavitation improves mixing and energy transfer, achieving >85% yield in 5-(benzylthio) derivatives compared to traditional methods .

- Simplifying purification : Homogeneous reaction mixtures reduce byproducts, easing recrystallization .

[Advanced] What computational methods validate the molecular structure and properties of these compounds?

- Density Functional Theory (DFT) : Optimizes geometries and calculates HOMO-LUMO gaps (e.g., 4.2 eV for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole) to predict electronic properties .

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., π→π* transitions stabilizing the thiadiazole ring) .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict reactivity sites .

[Advanced] How to resolve discrepancies between X-ray crystallography and NMR data?

- Cross-validation : Compare experimental bond lengths/angles (e.g., C–S bond: 1.72 Å in X-ray vs. 1.70 Å in DFT) with computational models .

- Thermal ellipsoid analysis : Assess positional uncertainty in X-ray data to rule out disorder .

- Solvent effects : Re-run NMR in deuterated solvents matching crystallization conditions to account for conformational differences .

[Basic] What biological activities are associated with 1,3,4-thiadiazol-2-amine derivatives?

- Antimicrobial : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) inhibit E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Antifungal : Phenoxymethyl-substituted analogs show activity against Candida albicans .

- Antitumor : Triazole-thiadiazole hybrids induce apoptosis in cancer cell lines via caspase-3 activation .

[Advanced] How to design derivatives for enhanced biological activity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –Cl, –NO) to increase lipophilicity and membrane penetration .